molecular formula C17H19NO2S B5027035 N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide

N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide

Cat. No.: B5027035
M. Wt: 301.4 g/mol
InChI Key: QCBHNXIOKYBCAH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxyethyl group and a phenylsulfanylmethyl substituent, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-12-11-18-17(19)15-9-7-14(8-10-15)13-21-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBHNXIOKYBCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, such as 2-methoxyethylamine, under acidic conditions.

    Introduction of the Phenylsulfanylmethyl Group: The phenylsulfanylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable benzyl halide with a thiophenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as thiols or amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and phenylsulfanylmethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)benzamide: Lacks the phenylsulfanylmethyl group, resulting in different reactivity and applications.

    4-(phenylsulfanylmethyl)benzamide: Lacks the methoxyethyl group, affecting its solubility and biological activity.

    N-(2-ethoxyethyl)-4-(phenylsulfanylmethyl)benzamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl, leading to variations in chemical properties.

Uniqueness

N-(2-methoxyethyl)-4-(phenylsulfanylmethyl)benzamide is unique due to the presence of both methoxyethyl and phenylsulfanylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

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